tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H27N3O3. It is a derivative of piperidine and piperazine, which are both nitrogen-containing heterocycles. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the amine functionalities. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is used in biological research to study the effects of piperidine and piperazine derivatives on biological systems. It can be used to modify peptides and proteins, potentially altering their biological activity.
Medicine: In pharmaceutical research, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine and piperazine rings can interact with biological macromolecules, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl (2S)-2-(piperidine-1-carbonyl)piperidine-1-carboxylate
- tert-butyl (2S)-2-(piperazine-1-carbonyl)pyrrolidine-1-carboxylate
- tert-butyl (2S)-2-(piperazine-1-carbonyl)morpholine-1-carboxylate
Uniqueness: tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is unique due to the presence of both piperidine and piperazine rings in its structure. This dual functionality allows for versatile reactivity and interaction with various biological and chemical systems, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1630985-35-1 |
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Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.4 |
Purity |
95 |
Origin of Product |
United States |
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